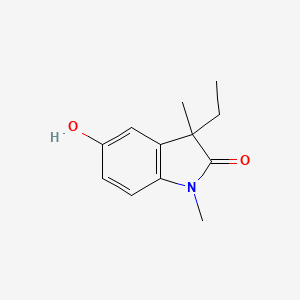
3-ÉTHYL-5-HYDROXY-1,3-DIMÉTHYL-2,3-DIHYDRO-1H-INDOL-2-ONE
Vue d'ensemble
Description
The compound "3-Ethyl-5-hydroxy-1,3-dimethyl-2,3-dihydro-1H-indol-2-one" is a derivative of indole, which is a fundamental skeleton in many natural products and pharmaceuticals. The indole structure is known for its diverse biological activities and is a key motif in medicinal chemistry. The compound appears to be a modified indole with additional functional groups that could potentially affect its chemical reactivity and physical properties.
Synthesis Analysis
The synthesis of indole derivatives can be achieved through various methods. For instance, the synthesis of related compounds such as 2,2'-arylmethylene bis(3-hydroxy-5,5-dimethyl-2-cyclohexene-1-one) derivatives has been reported to be catalyzed by urea in aqueous media under ultrasound, which offers an environmentally friendly approach with high yields . Similarly, the synthesis of ethyl 3-[5-(2-ethoxycarbonyl-1-methylvinyloxy)-1-methyl-1H-indol-3-yl]-but-2-enoate was achieved by reacting 5-hydroxy-1-methyl-1H-indole with ethyl acetoacetate, although the structure of the isolated product was later revised . These methods provide insights into the possible synthetic routes that could be adapted for the synthesis of "3-Ethyl-5-hydroxy-1,3-dimethyl-2,3-dihydro-1H-indol-2-one".
Molecular Structure Analysis
The molecular structure of indole derivatives can be characterized using various spectroscopic techniques. For example, a related compound, 3-Hydroxy-3-nitromethyl-1,3-dihydro-indol-2-one, was characterized by NMR and MS, and its crystal structure was determined by single-crystal X-ray diffraction . The analysis of molecular structure is crucial for understanding the compound's reactivity and interaction with other molecules.
Chemical Reactions Analysis
Indole derivatives can participate in a range of chemical reactions. The reactivity can be influenced by the presence of substituents on the indole ring. For instance, the reaction of tetracyanoethylene with aldehydes yielded 2-halo-6-hydroxy-5,5-dimethyl(ethyl)-5,6-dihydro-1H-pyridine-3,4,4-tricarbonitriles, showcasing the reactivity of the indole ring when modified with certain functional groups . The chemical reactions of "3-Ethyl-5-hydroxy-1,3-dimethyl-2,3-dihydro-1H-indol-2-one" would likely be influenced by the ethyl and hydroxy substituents, as well as the dimethyl groups.
Physical and Chemical Properties Analysis
The physical and chemical properties of indole derivatives are determined by their molecular structure. For example, the compound ethyl-3-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-difluoro-3-hydroxypropanoate was characterized for its physical properties, which led to the development of a practical bulk process for its synthesis . The physical properties such as solubility, melting point, and boiling point, as well as chemical properties like acidity or basicity, reactivity, and stability, are essential for the practical application of the compound.
Applications De Recherche Scientifique
Traitement du cancer
Les dérivés d'indole, tels que la 3-Éthyl-5-hydroxy-1,3-diméthylindol-2-one, ont été étudiés pour leur potentiel dans le traitement du cancer. Ils peuvent interférer avec la prolifération cellulaire et induire l'apoptose dans les cellules cancéreuses. La recherche a montré que ces composés peuvent être efficaces contre différents types de cancer, notamment le cancer du sein, du côlon et de la prostate .
Activité antimicrobienne
Ces composés présentent des propriétés antimicrobiennes significatives, ce qui les rend précieux dans le développement de nouveaux antibiotiques. Ils peuvent agir contre un large éventail de bactéries et de champignons, ce qui répond à la préoccupation croissante de la résistance aux antibiotiques .
Agents anti-inflammatoires
Les propriétés anti-inflammatoires des dérivés d'indole sont bien documentées. Ils peuvent moduler la réponse inflammatoire de l'organisme, ce qui est bénéfique dans le traitement de maladies comme l'arthrite et autres maladies inflammatoires .
Effets neuroprotecteurs
Les indoles ont montré une promesse comme agents neuroprotecteurs. Ils peuvent protéger les cellules nerveuses des dommages, ce qui est crucial dans les maladies telles que la maladie d'Alzheimer et la maladie de Parkinson. Leur capacité à traverser la barrière hémato-encéphalique les rend particulièrement utiles dans ce domaine .
Applications antivirales
La recherche indique que les dérivés d'indole peuvent inhiber la réplication de divers virus, notamment la grippe et le VIH. Cela en fait des candidats potentiels pour le développement de nouveaux médicaments antiviraux .
Potentiel antidiabétique
Ces composés ont été explorés pour leur utilisation dans la gestion du diabète. Ils peuvent influencer la sécrétion d'insuline et le métabolisme du glucose, qui sont des facteurs clés dans le traitement du diabète .
Santé cardiovasculaire
Les dérivés d'indole peuvent avoir des effets bénéfiques sur la santé cardiovasculaire. Ils peuvent aider à réduire la tension artérielle et à prévenir la formation de caillots sanguins, réduisant ainsi le risque de crises cardiaques et d'accidents vasculaires cérébraux .
Applications agricoles
En agriculture, les dérivés d'indole sont utilisés comme promoteurs de croissance et pour protéger les plantes des maladies. Ils jouent un rôle dans la synthèse d'hormones végétales comme les auxines, qui sont essentielles à la croissance des plantes .
Mécanisme D'action
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets in a way that can lead to a variety of biological activities . The exact nature of these interactions and the resulting changes would depend on the specific structure of the derivative and the target it interacts with.
Biochemical Pathways
Indole derivatives are known to affect a variety of biochemical pathways due to their broad-spectrum biological activities . The downstream effects of these pathway alterations would depend on the specific biological activity being exhibited.
Pharmacokinetics
The compound’s predicted boiling point is 4392±450 °C , and its predicted density is 1.137±0.06 g/cm3 . Its pKa is predicted to be 9.19±0.40 , which could influence its absorption and distribution in the body.
Result of Action
Given the broad range of biological activities associated with indole derivatives , it can be inferred that the compound could potentially have a wide range of molecular and cellular effects.
Analyse Biochimique
Biochemical Properties
3-Ethyl-5-hydroxy-1,3-dimethyl-2,3-dihydro-1H-indol-2-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, indole derivatives are known to bind with high affinity to multiple receptors, which can lead to the modulation of various biochemical pathways . The interactions of 3-Ethyl-5-hydroxy-1,3-dimethyl-2,3-dihydro-1H-indol-2-one with these biomolecules can result in enzyme inhibition or activation, influencing the overall biochemical environment.
Cellular Effects
The effects of 3-Ethyl-5-hydroxy-1,3-dimethyl-2,3-dihydro-1H-indol-2-one on various types of cells and cellular processes are profound. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives have been shown to possess anticancer properties by inducing apoptosis in cancer cells and inhibiting cell proliferation . Additionally, 3-Ethyl-5-hydroxy-1,3-dimethyl-2,3-dihydro-1H-indol-2-one may impact cellular metabolism by modulating the activity of key metabolic enzymes.
Molecular Mechanism
The molecular mechanism of action of 3-Ethyl-5-hydroxy-1,3-dimethyl-2,3-dihydro-1H-indol-2-one involves several key processes. This compound can exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, indole derivatives are known to interact with various receptors and enzymes, leading to the modulation of signaling pathways and gene expression . These interactions can result in the activation or inhibition of specific biochemical pathways, ultimately influencing cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Ethyl-5-hydroxy-1,3-dimethyl-2,3-dihydro-1H-indol-2-one can change over time. The stability and degradation of this compound are crucial factors that determine its long-term effects on cellular function. Studies have shown that indole derivatives can exhibit varying degrees of stability, which can influence their efficacy and potency over time . Additionally, the long-term effects of 3-Ethyl-5-hydroxy-1,3-dimethyl-2,3-dihydro-1H-indol-2-one on cellular function can be observed in both in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of 3-Ethyl-5-hydroxy-1,3-dimethyl-2,3-dihydro-1H-indol-2-one can vary with different dosages in animal models. Studies have shown that indole derivatives can exhibit threshold effects, where low doses may have minimal impact, while higher doses can result in significant biological effects . Additionally, high doses of 3-Ethyl-5-hydroxy-1,3-dimethyl-2,3-dihydro-1H-indol-2-one may lead to toxic or adverse effects, highlighting the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
3-Ethyl-5-hydroxy-1,3-dimethyl-2,3-dihydro-1H-indol-2-one is involved in various metabolic pathways. This compound interacts with several enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, indole derivatives are known to be metabolized by cytochrome P450 enzymes, which play a crucial role in the biotransformation of these compounds . The metabolic pathways of 3-Ethyl-5-hydroxy-1,3-dimethyl-2,3-dihydro-1H-indol-2-one can impact its overall biological activity and efficacy.
Transport and Distribution
The transport and distribution of 3-Ethyl-5-hydroxy-1,3-dimethyl-2,3-dihydro-1H-indol-2-one within cells and tissues are essential factors that determine its biological effects. This compound can interact with various transporters and binding proteins, influencing its localization and accumulation within specific cellular compartments . The distribution of 3-Ethyl-5-hydroxy-1,3-dimethyl-2,3-dihydro-1H-indol-2-one can impact its efficacy and potency, as well as its potential therapeutic applications.
Subcellular Localization
The subcellular localization of 3-Ethyl-5-hydroxy-1,3-dimethyl-2,3-dihydro-1H-indol-2-one plays a crucial role in its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . The localization of 3-Ethyl-5-hydroxy-1,3-dimethyl-2,3-dihydro-1H-indol-2-one can influence its interactions with biomolecules and its overall biological activity.
Propriétés
IUPAC Name |
3-ethyl-5-hydroxy-1,3-dimethylindol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2/c1-4-12(2)9-7-8(14)5-6-10(9)13(3)11(12)15/h5-7,14H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXTZVERNCJVVLU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(C2=C(C=CC(=C2)O)N(C1=O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501198128 | |
| Record name | 3-Ethyl-1,3-dihydro-5-hydroxy-1,3-dimethyl-2H-indol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501198128 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
120713-59-9 | |
| Record name | 3-Ethyl-1,3-dihydro-5-hydroxy-1,3-dimethyl-2H-indol-2-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=120713-59-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Ethyl-1,3-dihydro-5-hydroxy-1,3-dimethyl-2H-indol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501198128 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Ethyl-5-hydroxy-1,3-dimethyl-2,3-dihydro-1H-indol-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[4-bromo-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid](/img/structure/B1286545.png)
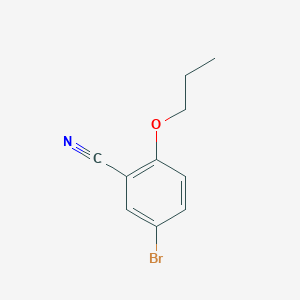
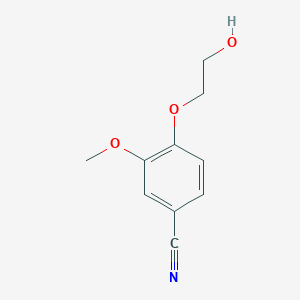

![1-[(4-methylphenoxy)methyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B1286554.png)

![[2-(Propan-2-yloxy)pyridin-3-yl]methanamine](/img/structure/B1286565.png)
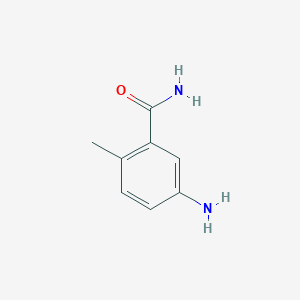
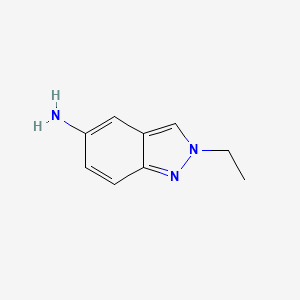

![2-Bromo-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B1286582.png)

![Benzyl 5-fluorospiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B1286584.png)
